molecular formula C13H11Cl2N5O4S B280046 4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide

4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B280046
M. Wt: 404.2 g/mol
InChI Key: FWLCBWIEEROKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide, also known as CCT007093, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects in cancer research and has been studied extensively in vitro and in vivo.

Mechanism of Action

4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide acts as an inhibitor of the Wnt/β-catenin signaling pathway by binding to the protein casein kinase 1α (CK1α). This protein is involved in the phosphorylation of β-catenin, a key component of the pathway. By inhibiting CK1α, 4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide prevents the phosphorylation of β-catenin, leading to its degradation and decreased activity of the pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide has a specific effect on cancer cells, leading to decreased proliferation and increased apoptosis. In addition, this compound has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a useful tool in studying the role of this pathway in cancer and other diseases. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more soluble analogs of this compound, which would make it easier to work with in experimental settings. In addition, further studies are needed to fully elucidate the mechanisms of action of 4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide and to determine its potential therapeutic applications in other diseases beyond cancer. Finally, there is interest in combining 4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide with other compounds to enhance its efficacy and specificity in targeting the Wnt/β-catenin signaling pathway.

Synthesis Methods

The synthesis of 4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 3-chloro-2-hydroxy-5-nitrobenzenethiol with ethyl 4-chloro-1H-pyrazole-5-carboxylate, followed by the reaction with ethyl chloroformate and ammonium hydroxide. The resulting product is then purified using column chromatography to obtain pure 4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide has been extensively studied in cancer research, particularly in the context of targeting the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of cell proliferation and differentiation, and is frequently dysregulated in cancer. 4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the proteins involved in this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.

properties

Molecular Formula

C13H11Cl2N5O4S

Molecular Weight

404.2 g/mol

IUPAC Name

4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H11Cl2N5O4S/c1-2-19-10(8(15)5-16-19)12(22)18-13(25)17-9-4-6(20(23)24)3-7(14)11(9)21/h3-5,21H,2H2,1H3,(H2,17,18,22,25)

InChI Key

FWLCBWIEEROKJZ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC(=CC(=C2O)Cl)[N+](=O)[O-]

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O

Origin of Product

United States

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